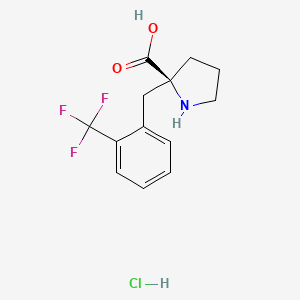

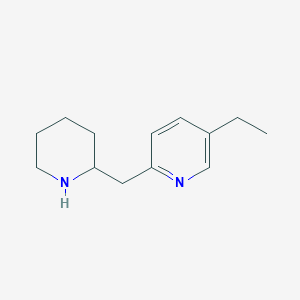

(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a chemical compound that is available for purchase for scientific research. It is related to the class of compounds known as thiazoles .

Synthesis Analysis

The synthesis of thiazole derivatives, which this compound is a part of, involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

Thiazole, a component of this compound, is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles, including this compound, have been found to have a wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antibacterial Applications

A study on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds, which share structural similarities with the mentioned chemical, demonstrated significant antibacterial activities. These compounds have been synthesized and characterized by spectral and analytical data, showing promise as antibacterial agents (Landage, Thube, & Karale, 2019).

Anticonvulsant Agents

Research on the synthesis of novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives as sodium channel blockers and anticonvulsant agents has shown that these compounds exhibit significant anticonvulsant activities. One compound in particular demonstrated an ED50 value of 6.20 mg/kg, indicating potent anticonvulsant activity with a high protective index, suggesting its potential as a therapeutic agent in treating convulsions (Malik & Khan, 2014).

Anticancer Activity

Another study focused on the synthesis of 3- and 5-amino-5-(3)-(pyrrol-2-yl)isoxazoles, which are structurally related to the compound , to explore their potential as anticancer agents. The selective preparation and characterization of these compounds, along with their biological evaluation, highlighted their potential in cancer treatment, offering a new avenue for anticancer drug development (Sobenina et al., 2005).

Molecular Docking Studies

The design, synthesis, and biological evaluation of pyrazoline incorporated isoxazole derivatives, including molecular docking studies, have identified compounds with high binding affinity towards human DHFR. These compounds exhibited significant anticancer activity against human breast cancer cell lines, suggesting their utility in developing anticancer therapies (Radhika et al., 2020).

Safety and Hazards

Direcciones Futuras

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields. Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Mecanismo De Acción

Target of Action

Isoxazoles and thiazoles are found in many biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . These compounds often target enzymes or receptors involved in critical biological processes .

Mode of Action

The mode of action of isoxazole and thiazole derivatives can vary widely depending on the specific compound and its targets. For example, some isoxazole derivatives have been found to inhibit key enzymes involved in the replication of viruses .

Biochemical Pathways

Isoxazole and thiazole derivatives can affect a variety of biochemical pathways. For instance, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism .

Pharmacokinetics

The ADME properties of isoxazole and thiazole derivatives can vary significantly depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The result of action can vary widely depending on the specific compound and its targets. For instance, some isoxazole and thiazole derivatives have demonstrated antitumor and cytotoxic activity .

Propiedades

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-15(19-9-12(10-19)21-16-17-6-7-23-16)13-8-14(22-18-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEYBOKCSSZYRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2934952.png)

![(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2934957.png)

![(1R,2S)-2-(2,2-Dimethylpropyl)-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2934959.png)

![2-[(4-chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2934960.png)

![6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2934964.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carboxamide](/img/structure/B2934966.png)

![N-[2-(diethylamino)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934967.png)

![2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934970.png)

![2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2934971.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)